

# formoterol fumarate hydrate chemical structure and properties

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## Compound of Interest

Compound Name: *Formoterol fumarate hydrate*

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## Formoterol Fumarate Hydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Formoterol Fumarate Hydrate** is a potent and long-acting  $\beta$ 2-adrenergic receptor agonist renowned for its efficacy as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). Its chemical designation is a hydrated salt of formoterol and fumaric acid. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies for its characterization.

### Chemical Structure and Identification

Formoterol possesses two chiral centers, leading to four possible stereoisomers. The commercially available form is a racemic mixture of the (R,R) and (S,S) enantiomers. The fumarate salt is typically a dihydrate.

Chemical Structure:

IUPAC Name: (E)-but-2-enedioic acid;bis(N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide);dihydrate[1]

CAS Number: 183814-30-4[1]

Molecular Formula: C42H56N4O14[1]

Molecular Weight: 840.91 g/mol

## Physicochemical Properties

A summary of the key physicochemical properties of **formoterol fumarate hydrate** is presented in the tables below.

**Table 1: General Physicochemical Properties**

Property	Value	Reference(s)
Appearance	White to off-white or pale tan crystalline solid	[2]
Melting Point	Bimodal endotherm: ~111°C (loss of water), ~136°C (melting)	[3]
pKa (at 25°C)	pKa1: 7.9 (phenolic group), pKa2: 9.2 (amino group)	[2]

**Table 2: Solubility Profile**

Solvent	Solubility	Reference(s)
Water	Slightly soluble (1.5 g/L at pH 6.4)	
Methanol	Soluble	
2-Propanol	Slightly soluble	
Acetonitrile	Practically insoluble	
DMSO	Soluble (20 mg/mL)	[4]

**Table 3: Partition and Distribution Coefficients**

Parameter	Value	Reference(s)
Log Dow (pH 5)	-0.837	
Log Dow (pH 7)	0.070	
Log Dow (pH 9)	0.0895	

## Solid-State Properties

### Crystallinity and Polymorphism

Formoterol fumarate is known to exhibit polymorphism, existing in various crystalline forms including three anhydrides, a dihydrate, a diethanolate, a diisopropanolate, and a dibenzylalcoholate.[5] The dihydrate form is thermodynamically stable and is the common form used in pharmaceutical formulations. The crystal structure of several of these forms has been investigated, revealing that solvation contributes to a stable and well-packed crystal lattice.[5] Detailed crystallographic data, such as unit cell parameters and space group, are typically found in specialized databases like the Cambridge Crystallographic Data Centre (CCDC).

### Mechanism of Action

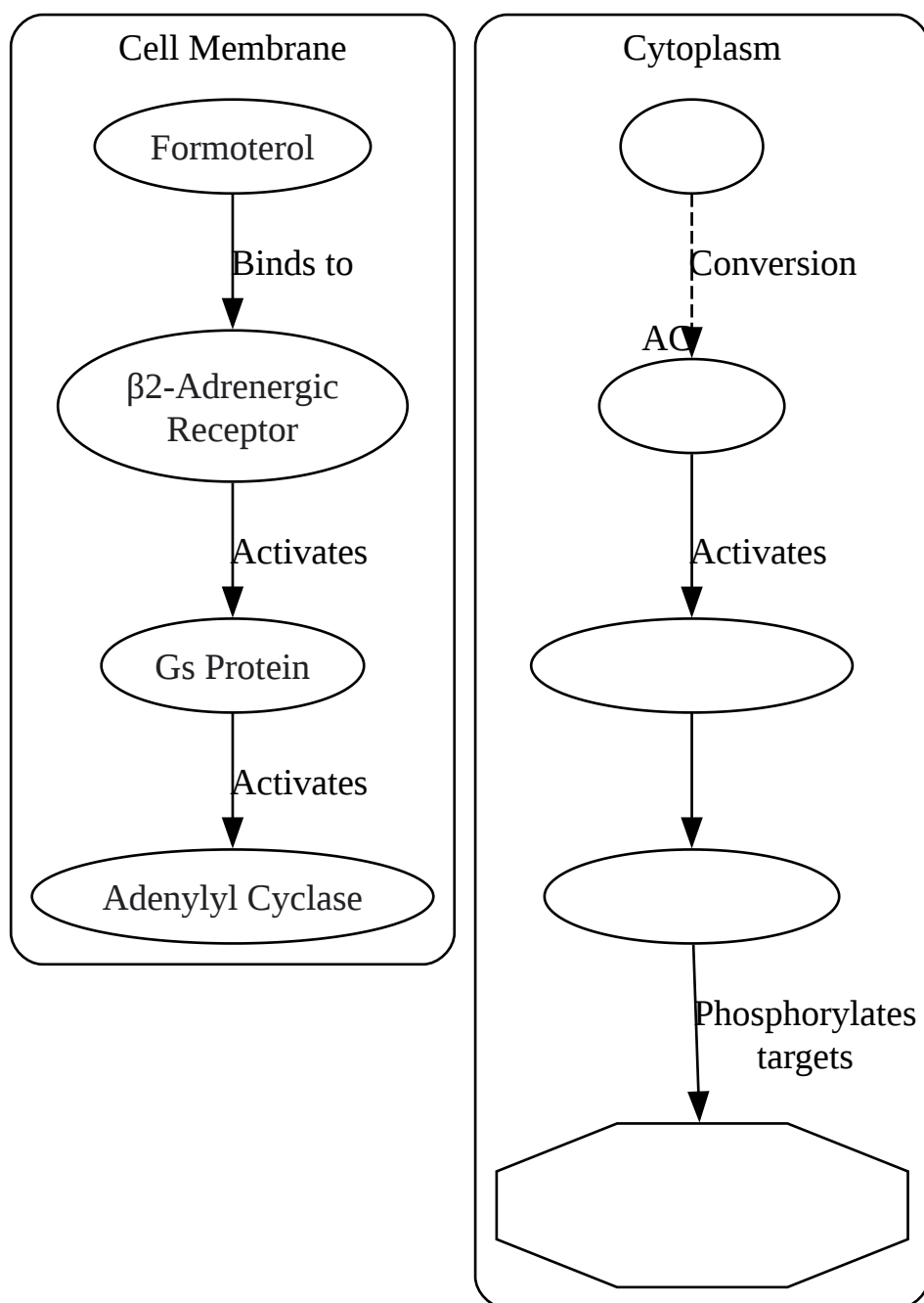
Formoterol is a selective agonist of the  $\beta$ 2-adrenergic receptor. Its therapeutic effect is mediated through the activation of this G-protein coupled receptor on the surface of airway smooth muscle cells.

### Signaling Pathway

The binding of formoterol to the  $\beta$ 2-adrenergic receptor initiates a signaling cascade that leads to bronchodilation. The key steps are as follows:

- **Receptor Activation:** Formoterol binds to and activates the  $\beta$ 2-adrenergic receptor.
- **G-Protein Activation:** The activated receptor stimulates the associated Gs protein.
- **Adenylyl Cyclase Activation:** The alpha subunit of the Gs protein activates the enzyme adenylyl cyclase.

- **cAMP Production:** Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
- **PKA Activation:** The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
- **Smooth Muscle Relaxation:** PKA phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, resulting in bronchodilation.



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## Pharmacokinetics and Pharmacodynamics

### Table 4: Pharmacokinetic Properties

Parameter	Value	Reference(s)
Absorption		
Onset of Action	2-3 minutes	[6]
Tmax (inhalation)	~5-10 minutes	
Distribution		
Protein Binding	61-64%	[1]
Metabolism		
Major Pathways	Direct glucuronidation and O-demethylation	[7]
CYP Enzymes	CYP2D6, CYP2C19, CYP2C9, CYP2A6	[1]
Excretion		
Elimination Half-life	~10 hours	[1]
Routes of Excretion	Urine (59-62%) and Feces (32-34%)	[7]

**Table 5: Pharmacodynamic Properties**

Parameter	Value	Reference(s)
Onset of Bronchodilation	Within 3 minutes	
Duration of Action	Up to 12 hours	[1]
Peak Effect	80% of peak effect within 15 minutes	

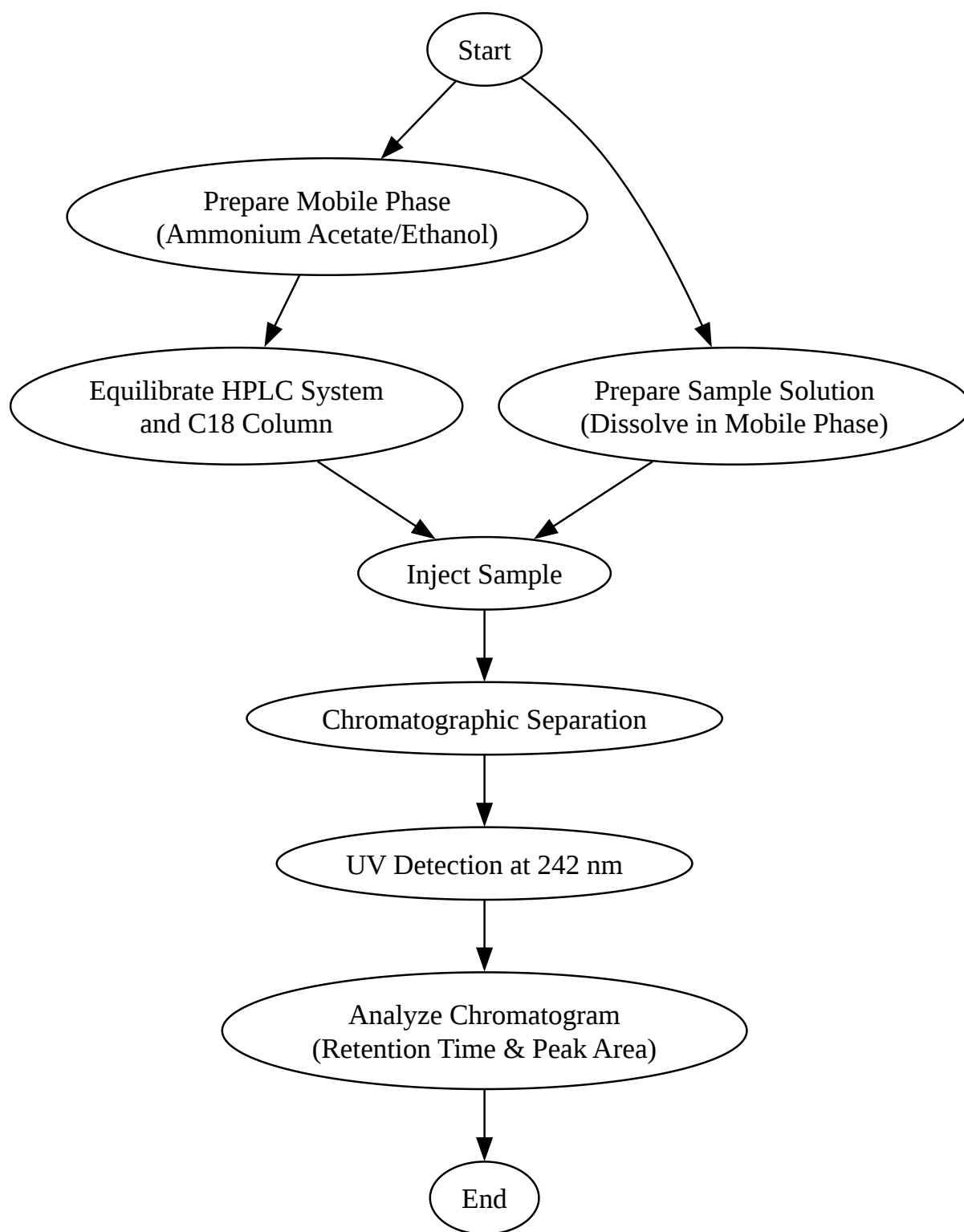
## Experimental Protocols

Detailed methodologies for the characterization of **formoterol fumarate hydrate** are crucial for quality control and research.

## High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC method is commonly used for the assay and determination of related substances.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: Alltech Alltima C18 (150 x 4.6 mm, 5  $\mu$ m particle size) or equivalent.
- Mobile Phase: A mixture of 50 mM ammonium acetate buffer (pH 5.0) and ethanol in a 65:35 (v/v) ratio.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 242 nm.
- Sample Preparation: Dissolve an accurately weighed quantity of **formoterol fumarate hydrate** in the mobile phase to achieve a known concentration.
- Procedure: Equilibrate the column with the mobile phase. Inject the sample and record the chromatogram. The retention time for formoterol is used for identification, and the peak area is used for quantification against a standard of known concentration.



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## Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties, such as melting point and loss of water of hydration.

- Instrumentation: A differential scanning calorimeter.
- Sample Preparation: Accurately weigh 1-5 mg of the sample into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.
- Heating Rate: 10 °C/min.
- Temperature Range: 0 °C to 350 °C.
- Purge Gas: Nitrogen at a flow rate of 50 mL/min.
- Procedure: Place the sample and reference pans in the DSC cell. Initiate the heating program and record the heat flow as a function of temperature. The resulting thermogram will show endothermic events corresponding to dehydration and melting.

## Thermogravimetric Analysis (TGA)

TGA is employed to quantify the water content in the hydrate form.

- Instrumentation: A thermogravimetric analyzer.
- Sample Preparation: Accurately weigh a sample of **formoterol fumarate hydrate** into a TGA pan.
- Heating Rate: Typically 10 °C/min.
- Temperature Range: Ambient to a temperature sufficient to ensure complete dehydration (e.g., 150 °C).
- Atmosphere: Nitrogen purge.
- Procedure: Heat the sample according to the defined temperature program and record the mass loss as a function of temperature. The weight loss corresponding to the dehydration

event is used to calculate the water content.

## Spectroscopic Analysis

- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic absorptions include:
  - O-H stretch: Broad band around 3200-3500  $\text{cm}^{-1}$  (from hydroxyl groups and water of hydration).
  - N-H stretch: Around 3300-3500  $\text{cm}^{-1}$  (from the formamide and secondary amine).
  - C-H stretch: Aromatic ( $\sim 3030 \text{ cm}^{-1}$ ) and aliphatic (2850-2950  $\text{cm}^{-1}$ ).
  - C=O stretch: Strong absorption around 1650-1690  $\text{cm}^{-1}$  (from the formamide).
  - C=C stretch: Aromatic ring absorptions around 1500-1600  $\text{cm}^{-1}$ .
  - C-O stretch: Around 1000-1300  $\text{cm}^{-1}$  (from ether and alcohol groups).
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used for structural elucidation. While detailed spectral data with peak assignments are often proprietary, they are available through suppliers of certified reference materials. Solid-state NMR is particularly useful for characterizing the different polymorphic forms.

## Conclusion

**Formoterol Fumarate Hydrate** is a well-characterized active pharmaceutical ingredient with a defined chemical structure, and its physicochemical properties are well-documented. Its potent and long-acting bronchodilatory effect is a result of its specific interaction with the  $\beta_2$ -adrenergic receptor and the subsequent signaling cascade. The analytical methods outlined in this guide provide a robust framework for its quality control and further research. A thorough understanding of its properties is essential for the development of safe and effective inhalation drug products.

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